molecular formula C17H17Cl2N3O2S B423217 2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B423217
M. Wt: 398.3g/mol
InChI Key: XYXFOIXRRFENHY-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a hydrazinecarbothioamide core with a benzylidene group substituted with 2,6-dichlorobenzyl and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazinecarbothioamide core: This step involves the reaction of hydrazine with carbon disulfide to form hydrazinecarbothioamide.

    Benzylidene formation: The hydrazinecarbothioamide is then reacted with 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde under basic conditions to form the desired benzylidene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17Cl2N3O2S

Molecular Weight

398.3g/mol

IUPAC Name

[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiourea

InChI

InChI=1S/C17H17Cl2N3O2S/c1-2-23-16-8-11(9-21-22-17(20)25)6-7-15(16)24-10-12-13(18)4-3-5-14(12)19/h3-9H,2,10H2,1H3,(H3,20,22,25)/b21-9+

InChI Key

XYXFOIXRRFENHY-ZVBGSRNCSA-N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=C(C=CC=C2Cl)Cl

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC2=C(C=CC=C2Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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